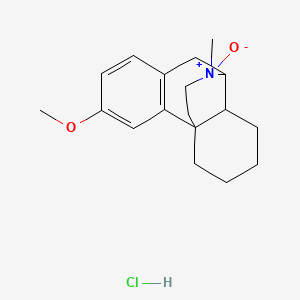

Dextromethorphan N-Oxide Hydrochloride

Beschreibung

Significance of Dextromethorphan (B48470) N-Oxide Hydrochloride as a Reference Standard in Pharmaceutical Development

Dextromethorphan N-Oxide Hydrochloride serves as a certified reference material (CRM) and pharmaceutical secondary standard. sigmaaldrich.com These standards are critical for a variety of analytical applications within the pharmaceutical industry. sigmaaldrich.com

The compound is essential for:

Analytical Method Development and Validation (AMV): It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for the quantification of dextromethorphan and the detection of its impurities. synzeal.comcleanchemlab.com

Quality Control (QC): In the manufacturing of dextromethorphan, this compound is used as a reference standard to identify and quantify it as a potential impurity in the final drug product, ensuring the product meets stringent purity requirements. synzeal.comcleanchemlab.com

Abbreviated New Drug Application (ANDA) Submissions: Companies seeking approval for generic versions of dextromethorphan-containing products use this compound to demonstrate the bioequivalence and chemical equivalence of their product to the innovator drug. synzeal.comcleanchemlab.com

Pharmacopeial Traceability: It can be used as a reference standard with traceability to pharmacopeial standards such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).

The availability of well-characterized this compound, produced in accordance with ISO 17034 and ISO/IEC 17025, provides the necessary assurance for its use in regulated pharmaceutical environments. sigmaaldrich.comlgcstandards.com

Dextromethorphan N-Oxide as a Metabolite and Synthetic Intermediate of Dextromethorphan

The chemical relationship between Dextromethorphan N-Oxide and its parent compound, dextromethorphan, extends into the biological and synthetic realms.

Metabolite of Dextromethorphan: The metabolism of dextromethorphan is a complex process primarily occurring in the liver and involves several cytochrome P450 enzymes. The main metabolic pathways are O-demethylation to dextrorphan (B195859) and N-demethylation to 3-methoxymorphinan. nih.gov While dextrorphan is a major active metabolite, other metabolic transformations can occur. nih.govresearchgate.net Doxylamine, another pharmaceutical compound, is known to be metabolized to its N-oxide form. wikipedia.org The formation of N-oxides is a recognized metabolic pathway for tertiary amines, and as such, Dextromethorphan N-Oxide is considered a metabolite of dextromethorphan. nih.gov

Synthetic Intermediate: this compound is not only a product of metabolism but also a key intermediate in synthetic chemistry. It can be synthesized from dextromethorphan freebase by reacting it with an oxidizing agent like meta-chloroperoxybenzoic acid. scholaris.ca

Conversely, the N-oxide can be used as a precursor in the synthesis of other dextromethorphan-related compounds. For instance, it is an intermediate in the N-demethylation of dextromethorphan. scholaris.ca The synthesis of deuterated derivatives of dextromethorphan, which are valuable tools in pharmacokinetic studies, can proceed through an N-desmethyl-dextromethorphan intermediate, highlighting the importance of manipulating the N-methyl group. semanticscholar.org Furthermore, (+)-3-methoxy-N-formylmorphinan is a key intermediate in the production of dextromethorphan, underscoring the significance of modifications at the nitrogen position in the synthesis of this widely used drug. acs.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXFRVFGFPYDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Dextromethorphan N Oxide Hydrochloride

Chemical Synthesis Pathways for Dextromethorphan (B48470) N-Oxide Hydrochloride

The primary route for the synthesis of Dextromethorphan N-Oxide Hydrochloride involves the N-oxidation of the dextromethorphan freebase.

The process typically begins with the conversion of Dextromethorphan Hydrobromide Monohydrate to its freebase form. This is achieved by dissolving the hydrobromide salt in a solvent like chloroform (B151607) and treating it with an aqueous base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to deprotonate the nitrogen atom. scholaris.cachemicalbook.com After extraction and removal of the solvent, the dextromethorphan freebase is obtained as a solid. scholaris.cachemicalbook.com

The subsequent N-oxidation is a crucial step. The dextromethorphan freebase is dissolved in a suitable solvent, commonly chloroform, and cooled to a low temperature (e.g., -20°C). scholaris.ca An oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), is then added to the solution. scholaris.cagoogle.com The m-CPBA selectively oxidizes the tertiary amine of the dextromethorphan molecule to an N-oxide. Following the oxidation, the reaction mixture is worked up, which includes washing steps with basic and acidic solutions. scholaris.ca The final step involves treatment with hydrochloric acid to form the hydrochloride salt, which is then isolated, often as a white foam-like solid. scholaris.carsc.org This two-step process, starting from the N-oxidation of dextromethorphan, yields this compound in high purity. google.comrsc.org

N-Demethylation Reactions Utilizing this compound as an Intermediate

The N-demethylation of alkaloids is a pivotal process in the synthesis of valuable pharmaceutical agents. researchgate.netcdnsciencepub.com this compound serves as a key intermediate in a modified Polonovski reaction to achieve this transformation, yielding N-nordextromethorphan (also known as 3-methoxymorphinan). researchgate.netnih.gov This process circumvents the need for more traditional and often harsher demethylating agents. The general strategy involves the initial N-oxidation to form the hydrochloride salt, followed by treatment with a reducing agent or catalyst to facilitate the removal of the methyl group. google.comresearchgate.net

Sonochemical N-Demethylation Approaches and Energy Consumption Analysis

Sonochemistry, the application of ultrasound to chemical reactions, has been explored as an energy-efficient and effective method for the N-demethylation of this compound. cdnsciencepub.comresearchgate.net In this approach, the N-oxide hydrochloride salt is dissolved in a solvent and treated with an iron(0) catalyst, followed by irradiation with ultrasound. scholaris.cacdnsciencepub.com The ultrasonic waves induce cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. scholaris.ca This process generates localized high temperatures and pressures, and it also cleans and pits the surface of the iron catalyst, thereby increasing its reactive surface area and enhancing the reaction rate. scholaris.ca

Studies have shown that this sonochemical method is effective in a variety of "green" solvents, including methanol, ethyl acetate (B1210297), isopropanol (B130326), and water. cdnsciencepub.com However, a critical analysis of energy consumption reveals that while sonochemistry is effective, it is one of the more energy-demanding methods when compared to conventional stirring. cdnsciencepub.com Liquid-assisted grinding is also noted as being energy-demanding. cdnsciencepub.com This highlights the need to consider all green chemistry metrics, including energy efficiency, when evaluating the sustainability of a synthetic method. cdnsciencepub.com

| Solvent | Reaction Time (min) | Yield of N-nordextromethorphan (%) |

|---|---|---|

| Methanol | 60 | 85 |

| Isopropanol | 60 | 82 |

| Ethyl Acetate | 60 | 78 |

| Water | 60 | 75 |

Data derived from studies on iron-catalyzed sonochemical demethylation. cdnsciencepub.com

Transition Metal-Mediated N-Demethylation Strategies

Transition metals play a crucial role as catalysts in the N-demethylation of this compound. Iron, in particular, has been extensively studied due to its low cost and environmental friendliness. Various forms of iron have been utilized, including iron(0) dust, nanoscale zero-valent iron (nZVI), and organometallic iron compounds like ferrocene (B1249389) and triiron dodecacarbonyl. google.comrsc.orgresearchgate.net

The general procedure involves reacting the this compound intermediate with the chosen iron catalyst in a suitable solvent, such as isopropanol or chloroform. google.comrsc.org The use of nZVI has been shown to promote a much faster conversion to the N-demethylated product compared to iron dust, which is attributed to the significantly higher surface area of the nanoparticles. researchgate.net Ferrocene has also been successfully employed as a catalyst for this transformation. google.com The reaction can be conducted under an inert atmosphere or in the presence of air, with molecular oxygen sometimes improving the rate and yield. google.comresearchgate.net These methods provide an efficient pathway to N-nordextromethorphan, a valuable precursor for other pharmaceutical compounds. nih.govsemanticscholar.org

| Iron Reagent | Solvent | Reaction Conditions | Outcome |

|---|---|---|---|

| Iron(0) Dust | Isopropanol | Room Temperature, Stirring | Effective conversion |

| nZVI (nanoscale Zero-Valent Iron) | Isopropanol | Room Temperature, Stirring | Much faster conversion rate than iron dust. researchgate.net |

| Ferrocene | Isopropanol | Room Temperature | Successful N-demethylation. google.com |

| Triiron Dodecacarbonyl | Isopropanol | Room Temperature | Can further enhance reaction rates. researchgate.net |

Information compiled from research on transition metal-mediated demethylation. google.comrsc.orgresearchgate.net

Green Chemistry Principles in Dextromethorphan N-Oxide Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of this compound to reduce environmental impact. cdnsciencepub.com A key focus is the development of more sustainable synthetic routes. researchgate.netresearchgate.net

In the context of N-demethylation, the use of iron-based catalysts is a significant step towards greener chemistry, as iron is an abundant, inexpensive, and non-toxic metal, providing an alternative to more hazardous reagents. researchgate.net The exploration of reactions in environmentally benign solvents like water, methanol, and ethyl acetate further enhances the green credentials of these processes. cdnsciencepub.com

Moreover, the development of one-pot procedures, where the initial N-oxidation of dextromethorphan is followed by N-demethylation in the same reaction vessel without isolating the N-oxide intermediate, improves efficiency and reduces waste. google.comresearchgate.net However, the pursuit of greener methods must be holistic. As the analysis of sonochemical approaches shows, it is crucial to evaluate not just reaction efficiency and waste reduction but also energy consumption to ensure that a method touted as "green" is truly sustainable across multiple metrics. cdnsciencepub.com

Enzymatic Formation and Metabolic Interconversion of Dextromethorphan N Oxide

Role of Cytochrome P450 Enzymes in Dextromethorphan (B48470) N-Oxidation and N-Demethylation Pathways

The biotransformation of dextromethorphan in the liver and other tissues is predominantly carried out by cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the drug through two main competing pathways: O-demethylation at the 3-position of the morphinan (B1239233) ring and N-demethylation at the tertiary amine. epo.org The O-demethylation pathway, leading to the formation of the active metabolite dextrorphan (B195859), is primarily catalyzed by the polymorphic enzyme CYP2D6. nih.govpnas.orgtouro.edu This pathway is well-known for its variability among individuals, leading to different metabolic phenotypes such as poor and extensive metabolizers. nih.govnih.gov

The N-demethylation pathway results in the formation of 3-methoxymorphinan. epo.org This reaction is mainly catalyzed by enzymes in the CYP3A family, particularly CYP3A4. epo.orgresearchgate.netresearchgate.net In addition to demethylation, the tertiary amine of dextromethorphan can undergo direct N-oxidation, a common metabolic route for molecules with such functional groups, to form dextromethorphan N-oxide. washington.edunih.gov The enzymes responsible for N-oxidation can overlap with those involved in N-demethylation. nih.gov These initial oxidative metabolites, including dextrorphan and 3-methoxymorphinan, can be further metabolized. For instance, dextrorphan can undergo N-demethylation, and 3-methoxymorphinan can undergo O-demethylation, both yielding 3-hydroxymorphinan. epo.orgnih.gov

While N-demethylation is definitively linked to specific CYP isoforms, the direct N-oxidation of dextromethorphan is less characterized in comparative studies. However, the metabolism of tertiary amines to their corresponding N-oxides is a known function of P450 enzymes. washington.edunih.gov For the closely related N-demethylation pathway, studies using human cDNA-expressed P450s have elucidated the relative contributions of various isoforms.

Kinetic studies have been performed to characterize the enzymatic efficiency of the different metabolic pathways of dextromethorphan. These studies typically determine the Michaelis-Menten constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (V_max).

For N-demethylation, studies using human liver microsomes and recombinant enzymes have shown it to be a lower-affinity but higher-capacity pathway compared to O-demethylation by CYP2D6. nih.gov For instance, purified recombinant human CYP2D6 was found to catalyze N-demethylation with an apparent K_m value of 5000 ± 700 µM and a V_max of 176 ± 12 nmol/nmol P450/min. researchgate.net In contrast, the same enzyme catalyzed O-demethylation with a much higher affinity (K_m of 1.9 ± 0.2 µM) but lower capacity (V_max of 8.5 ± 0.2 nmol/nmol P450/min). researchgate.net Studies with rat liver microsomes also show a clear distinction, with the K_m for N-demethylation being significantly higher than that for high-affinity O-demethylation. nih.gov

The following table summarizes key kinetic parameters for dextromethorphan demethylation from various studies.

| Enzyme/System | Pathway | K_m (µM) | V_max (nmol/mg/hr or nmol/nmol P450/min) | Source |

|---|---|---|---|---|

| Purified recombinant human CYP2D6 | N-demethylation | 5000 ± 700 | 176 ± 12 (nmol/nmol P450/min) | researchgate.net |

| Purified recombinant human CYP2D6 | O-demethylation | 1.9 ± 0.2 | 8.5 ± 0.2 (nmol/nmol P450/min) | researchgate.net |

| Human Liver Microsomes (EM) | N-demethylation | 632 - 977 | Not specified | nih.gov |

| Human Liver Microsomes (EM) | O-demethylation (High Affinity) | 2.2 - 9.4 | Not specified | nih.gov |

| Rat Liver Microsomes (SD) | N-demethylation | 85.04 | 83.37 (nmol/mg/hr) | nih.gov |

| Rat Liver Microsomes (SD) | O-demethylation (High Affinity) | 2.5 | 51.04 (nmol/mg/hr) | nih.gov |

Investigation of Dextromethorphan N-Oxide as a Reductive Metabolite of Dextromethorphan

Dextromethorphan N-oxide is formed via an oxidative process catalyzed by cytochrome P450 enzymes, where an oxygen atom is added to the nitrogen atom of the dextromethorphan molecule. washington.edu For it to be considered a "reductive metabolite" of dextromethorphan, a metabolic pathway would need to exist where the N-oxide is reduced back to the parent compound, dextromethorphan.

While the formation of N-oxides is a well-established metabolic pathway, their subsequent reduction back to the parent tertiary amine can also occur in vivo for some compounds. However, current literature primarily focuses on the formation of dextromethorphan N-oxide and its role as a precursor to other metabolites. For example, a study on the sonochemical N-demethylation of dextromethorphan used dextromethorphan N-oxide hydrochloride as a starting material. scholaris.ca In this chemical (non-enzymatic) process, the N-oxide was reduced using iron dust, but the product was the N-demethylated (N-nor) compound, not dextromethorphan itself. scholaris.ca This indicates that the N-oxide can serve as an intermediate that, upon reduction, leads to N-dealkylation. There is currently a lack of direct evidence from the provided search results demonstrating the in vivo enzymatic reduction of dextromethorphan N-oxide back to dextromethorphan.

In Vitro Models for Studying Dextromethorphan N-Oxide Metabolism

A variety of in vitro models have been instrumental in elucidating the metabolic pathways of dextromethorphan, including the formation and processing of its N-oxide metabolite. These models allow for controlled investigation of specific enzymatic reactions.

Human Liver Microsomes (HLMs): HLMs are a standard model for drug metabolism studies as they contain a rich complement of CYP enzymes. nih.gov They have been used to study dextromethorphan's O- and N-demethylation kinetics, often comparing microsomes from individuals with different genetic expressions of CYP2D6 (extensive vs. poor metabolizers). nih.gov

Recombinant Human CYP Isoforms: To pinpoint the contribution of individual enzymes, researchers use systems where a single human CYP isoform is expressed, often using cDNA in host cells like bacteria or insect cells. researchgate.netresearchgate.net This approach has been crucial in confirming that CYP3A4 is the main N-demethylase and that CYP2D6 also has this capability. researchgate.netresearchgate.net Highly purified recombinant CYP2D6 reconstituted into a lipid environment has been used to determine precise kinetic constants for both O- and N-demethylation without interference from other enzymes. researchgate.net

Animal-derived Tissues: Liver microsomes from different rat strains, such as Sprague-Dawley (SD) and Dark Agouti (DA), serve as animal models to study metabolic differences, mimicking the extensive and poor metabolizer phenotypes in humans, respectively. nih.gov Additionally, subcellular fractions from rat brains, including microsomal and mitochondrial fractions, have been used to investigate the kinetics and distribution of CYP2D enzymes in neural tissue. chapman.edu

These in vitro systems provide the foundational data for understanding how dextromethorphan and its metabolites, including the N-oxide, are formed and processed enzymatically.

Analytical Science and Impurity Profiling of Dextromethorphan N Oxide Hydrochloride

Development and Validation of Chromatographic Methods for Dextromethorphan (B48470) N-Oxide Hydrochloride Quantification

The quantification of Dextromethorphan N-Oxide Hydrochloride, often in the presence of the parent drug and other related substances, necessitates the development of highly specific and sensitive analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of dextromethorphan and its impurities. ijpcbs.com The development of these methods involves optimizing various parameters such as the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and quantification. helixchrom.comnih.gov

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, has proven effective for separating complex mixtures containing dextromethorphan and its related compounds, which include both hydrophobic and hydrophilic, as well as basic and neutral components. helixchrom.com For instance, a Coresep 100 mixed-mode core-shell column, which functions as a reversed-phase cation-exchange column, can achieve baseline separation of dextromethorphan and its impurities without the need for ion-pairing reagents. helixchrom.com The retention times are controlled by adjusting the acetonitrile (B52724) (ACN) concentration, buffer pH, and buffer concentration in the mobile phase. helixchrom.com

The control of impurities is a critical aspect of pharmaceutical quality control. Stability-indicating HPLC methods are developed to separate and quantify degradation products and process-related impurities, including Dextromethorphan N-Oxide. researchgate.net A sensitive, stability-indicating gradient RP-HPLC method was developed for the simultaneous estimation of impurities of Guaifenesin and Dextromethorphan in pharmaceutical formulations. researchgate.net This method demonstrated the degradation of Dextromethorphan under peroxide stress conditions, with the degradation products being well-resolved from the parent compounds and other impurities. researchgate.netcore.ac.uk

Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govcore.ac.uknih.gov For Dextromethorphan N-oxide, linearity has been demonstrated with a correlation coefficient (r value) greater than 0.999. researchgate.netcore.ac.uk The limits of detection (LOD) and quantification (LOQ) are established to ensure the method is sensitive enough for its intended purpose. core.ac.uk

Below is a table summarizing typical parameters for an HPLC method used for the determination of Dextromethorphan and its impurities, including the N-Oxide.

| Parameter | Details |

| Column | Sunfire C18, 250 × 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | Gradient mixture of Solvent A and Solvent B researchgate.net |

| Flow Rate | 0.8 mL min−1 researchgate.net |

| Column Temperature | 50°C researchgate.net |

| Detection Wavelength | 224 nm researchgate.net |

| Linearity (r value) | > 0.999 for Dextromethorphan N-oxide researchgate.netcore.ac.uk |

Electrochemical and Voltammetric Approaches for Dextromethorphan and Related Compounds

Electrochemical methods offer a sensitive and selective alternative for the determination of dextromethorphan and its related compounds. rsc.org These techniques are based on the oxidation or reduction of the analyte at an electrode surface. nih.gov Various modifications of electrodes have been explored to enhance the sensitivity and selectivity of these methods. For instance, a novel electrochemical sensor based on a Cu-coordinated molecularly imprinted polymer (Cu-MIP) has been fabricated for the detection of dextromethorphan. rsc.org This sensor demonstrated a good linear relationship between the peak current and dextromethorphan concentration over a range of 0.1–100 μM, with a detection limit of 0.02 μM. rsc.org

Another approach involves the use of a reduced graphene oxide modified screen-printed electrode coupled with electromembrane extraction for determining dextromethorphan in biological samples. researchgate.net Differential pulse voltammetry (DPV) is often the technique of choice in these methods. researchgate.net

The electrochemical reduction of alkaloid N-oxides, including compounds structurally related to Dextromethorphan N-Oxide, has been investigated using voltammetry. nih.gov These studies show that alkaloid N-oxides can be reduced at mercury-based electrodes, typically back to the parent alkaloid. nih.gov The main factor influencing the oxidation of an alkaloid to its N-oxide is the pH, with the optimal pH for oxidation being close to the pKa of the alkaloid. nih.gov

The table below outlines key aspects of electrochemical methods for dextromethorphan detection.

| Method/Sensor | Technique | Linear Range | Limit of Detection (LOD) |

| Cu-MIP/MoS2/CCNs/GCE rsc.org | Electrochemical Sensor | 0.1–100 μM | 0.02 μM |

| RGO-SPCE with EME researchgate.net | Differential Pulse Voltammetry (DPV) | Not Specified | 1.5 ng mL⁻¹ |

| ITO-IL-CME researchgate.net | Adsorptive Stripping DPV | 9.70 ×10⁻⁷ M to 6.20 ×10⁻⁴ M | 4.66×10⁻⁸ M |

Application of this compound in Quality Control and Reference Standard Programs

This compound plays a vital role in pharmaceutical quality control as a certified reference material (CRM). sigmaaldrich.comsigmaaldrich.com It is used as a pharmaceutical secondary standard for various analytical applications. sigmaaldrich.comsigmaaldrich.com These applications include, but are not limited to, pharmaceutical release testing, method development and validation for both qualitative and quantitative analyses. synzeal.comsigmaaldrich.com

As a reference standard, this compound is essential for the accurate identification and quantification of this impurity in dextromethorphan drug substances and products. synzeal.com Its availability with detailed characterization data that is compliant with regulatory guidelines allows for its use in Abbreviated New Drug Application (ANDA) filings and during commercial production. synzeal.com These certified reference materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and suitability for use in quality control laboratories. sigmaaldrich.comlgcstandards.com The use of such standards is fundamental for ensuring the safety and efficacy of pharmaceutical products containing dextromethorphan. lgcstandards.com

Structure Activity Relationship Sar Investigations Pertaining to Dextromethorphan N Oxide and Its Analogues

Impact of N-Oxidation on the Pharmacological Profile of Dextromethorphan (B48470) Analogues

There is currently no publicly available research that directly compares the pharmacological profile of Dextromethorphan N-Oxide with its parent compound, dextromethorphan, or other analogues. Dextromethorphan is well-known for its antitussive effects and its complex pharmacology, acting as an NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor. wikipedia.orgnih.govdrugbank.com Its primary metabolite, dextrorphan (B195859), also contributes significantly to its in vivo activity, particularly as a more potent NMDA receptor antagonist. nih.govresearchgate.net

However, how the introduction of an N-oxide functional group to the dextromethorphan molecule alters these activities remains uninvestigated in published literature. N-oxidation is a common metabolic pathway that typically increases the polarity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its receptor binding affinity. Without empirical data, any discussion on the pharmacological impact would be purely speculative.

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Dextromethorphan N-Oxide Hydrochloride in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used for quantification. For impurity profiling, reverse-phase HPLC with a C18 column and mobile phases containing ammonium acetate or trifluoroacetic acid is effective. This compound can be differentiated from its parent compound (dextromethorphan) via retention time shifts and molecular ion peaks (m/z 287.4 for the free base and 323.86 for the hydrochloride salt) .

- Critical Parameters : Ensure column stability at pH 2–3 to prevent degradation of the N-oxide moiety. Validate methods per ICH Q2(R1) guidelines.

Q. How is this compound synthesized, and what are its key stability concerns?

- Synthesis : The compound is typically synthesized via N-oxidation of dextromethorphan using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid, followed by hydrochloric acid salt formation. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts such as 3-methoxy-N-methylmorphinan .

- Stability : The N-oxide group is prone to reduction under acidic or reductive conditions. Stability studies should include forced degradation (e.g., exposure to light, heat, and humidity) to assess decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in assays measuring this compound in multi-component formulations?

Q. What experimental strategies are recommended for elucidating the pharmacological activity of this compound compared to its parent compound?

- In vitro assays :

- Receptor binding : Compare affinity for NMDA, sigma-1, and serotonin transporters using radioligand displacement assays.

- Metabolic stability : Assess hepatic clearance using human liver microsomes to evaluate CYP2D6/3A4-mediated oxidation .

- In vivo models : Use rodent cough suppression models to compare antitussive efficacy. Note that the N-oxide derivative may exhibit altered blood-brain barrier permeability due to increased polarity .

Q. How can researchers address regulatory challenges in impurity profiling of this compound?

- Regulatory Guidelines : Follow USP monographs (e.g., USP 43–NF 38) and ICH Q3A/B for impurity thresholds. For example, the USP specifies limits for related substances in dextromethorphan formulations, including the N-oxide derivative .

- Documentation : Provide full characterization data (HPLC purity ≥98%, elemental analysis, and mass balance) for compliance. Include batch-to-batch variability assessments to meet FDA/EMA standards .

Data Contradiction and Resolution

Q. How should researchers interpret discrepancies in degradation studies of this compound under varying pH conditions?

- Observation : Degradation rates may vary non-linearly at pH <2 (rapid reduction to dextromethorphan) versus pH 5–7 (minimal degradation).

- Resolution : Conduct kinetic studies using Arrhenius plots to model degradation pathways. Pair with LC-MS to identify transient intermediates (e.g., hydroxylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.